![molecular formula C22H24ClN3O B566077 4-[(3-Chlorophenyl)methyl]-2-(1-methylazepan-4-yl)phthalazin-1-one CAS No. 37933-01-0](/img/structure/B566077.png)
4-[(3-Chlorophenyl)methyl]-2-(1-methylazepan-4-yl)phthalazin-1-one
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Description
The compound “4-[(3-Chlorophenyl)methyl]-2-(1-methylazepan-4-yl)phthalazin-1-one” is also known as Azelastine Hydrochloride . It has a molecular weight of 418.36 .
Molecular Structure Analysis
The empirical formula of Azelastine Hydrochloride is C22H24ClN3O · HCl . The InChI code is 1S/C22H26ClN3O.ClH/c1-25-13-4-5-18 (12-14-25)26-22 (27)20-7-3-2-6-19 (20)21 (24-26)15-16-8-10-17 (23)11-9-16;/h2-3,6-11,18,21,24H,4-5,12-15H2,1H3;1H .Physical And Chemical Properties Analysis
The compound is described as having a molecular weight of 418.36 . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved information.Scientific Research Applications
Anticancer Potential
A study by Romero et al. (2020) explored the anticancer potential of 3-aryl-6-(N-methylpiperazin)-1,2,4-triazolo[3,4-a]phthalazines, synthesized through a copper-catalyzed procedure from 4-chloro-1-phthalazinyl-arylhydrazones. These compounds, including a variant of 4-[(3-Chlorophenyl)methyl]-2-(1-methylazepan-4-yl)phthalazin-1-one, showed significant anticancer activity against various human cancer cells. Particularly, compound 8d demonstrated notable cytotoxic effects on PC3, MCF-7, and SKBr3 cancer cells, with low-micromolar IC50 values, surpassing the efficacy of the Adriamycin drug (Romero et al., 2020).
Synthesis and Anticancer Activities
Li et al. (2006) reported the synthesis of novel 1-anilino-4-(arylsulfanylmethyl)phthalazines, including derivatives of 4-[(3-Chlorophenyl)methyl]-2-(1-methylazepan-4-yl)phthalazin-1-one. These compounds exhibited higher anticancer activity than cisplatin in vitro against cancer cell lines, assessed using the microculture tetrazolium (MTT) method (Li et al., 2006).
Antimicrobial Activity
A study by Sridhara et al. (2010) explored 2-substituted [4-(1,3,4-oxadiazol-2-yl)methyl]phthalazin-1(2H)-one derivatives, designed and synthesized from methyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate. These compounds displayed antimicrobial activities against various bacterial and fungal strains (Sridhara et al., 2010).
properties
IUPAC Name |
4-[(3-chlorophenyl)methyl]-2-(1-methylazepan-4-yl)phthalazin-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O/c1-25-12-5-8-18(11-13-25)26-22(27)20-10-3-2-9-19(20)21(24-26)15-16-6-4-7-17(23)14-16/h2-4,6-7,9-10,14,18H,5,8,11-13,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLKSTYGRSHODJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC(=CC=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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